(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

Description

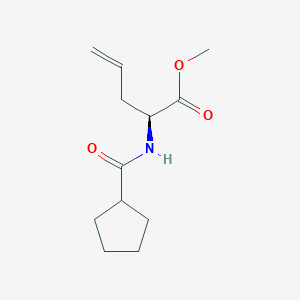

(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is a chiral ester-amidine hybrid compound featuring an (S)-configured stereocenter at the 2-position, a pent-4-enoate ester backbone, and a cyclopentanecarboxamido substituent. Its molecular formula is C₁₂H₁₉NO₃ (molecular weight: 225.28 g/mol).

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(cyclopentanecarbonylamino)pent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-3-6-10(12(15)16-2)13-11(14)9-7-4-5-8-9/h3,9-10H,1,4-8H2,2H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIAPDLSMGOQFH-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)NC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC=C)NC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501154510 | |

| Record name | 4-Pentenoic acid, 2-[(cyclopentylcarbonyl)amino]-, methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501154510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007916-33-6 | |

| Record name | 4-Pentenoic acid, 2-[(cyclopentylcarbonyl)amino]-, methyl ester, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenoic acid, 2-[(cyclopentylcarbonyl)amino]-, methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501154510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

β-C(sp³)-H Dienylation for Cyclopentane Installation

The Pd(II)-catalyzed β-C-H dienylation protocol, adapted from carboxamide substrates, offers a viable route to introduce cyclopentanecarboxamido groups. In a representative procedure, N-(quinolin-8-yl)butyramide undergoes reaction with allenyl acetates in the presence of Pd(OPiv)₂ (10 mol%), Boc-gly-OH (20 mol%), and Na₂CO₃ in 1,4-dioxane at 90°C for 24 hours. This method achieves 60–65% isolated yields for analogous β-functionalized products, suggesting its applicability to the target compound. Critical parameters include:

-

Catalyst System : Pd(OPiv)₂ with Boc-gly-OH as an additive enhances regioselectivity by stabilizing the palladacycle intermediate.

-

Base : Na₂CO₃ outperforms alternatives like Ag₂CO₃ (30% yield) or Cu(OAc)₂ (10% yield), likely due to its moderate basicity and compatibility with 1,4-dioxane.

-

Solvent : 1,4-Dioxane provides optimal polarity for C-H activation, whereas polar aprotic solvents like DMF reduce yields to 30%.

γ-C(sp³)-H Activation for Pent-4-Enoate Formation

γ-Functionalization of acyclic carboxamides enables the installation of the pent-4-enoate moiety. A modified protocol employs Pd(OAc)₂ (10 mol%) with NaHCO₃ in toluene at 100°C for 24 hours. This system achieves 83% isolated yield for γ-dienylated products, attributed to toluene’s high boiling point and NaHCO₃’s gentle deprotonation capability. Key considerations include:

-

Temperature : Elevated temperatures (90–100°C) are necessary to overcome the kinetic barrier of γ-C-H bonds.

-

Directing Group : The quinolin-8-yl moiety on the amide facilitates γ-selectivity by coordinating Pd(II) to form a six-membered palladacycle.

Optimization of Reaction Conditions

Base Selection and Impact on Yield

Base choice critically influences reaction efficiency. Comparative data from analogous systems reveal:

| Base | Yield (%) | Notes |

|---|---|---|

| Na₂CO₃ | 65 | Optimal for β-C-H in 1,4-dioxane |

| NaHCO₃ | 60–83 | Preferred for γ-C-H in toluene |

| K₂CO₃ | 55 | Moderate efficacy in polar solvents |

| Cs₂CO₃ | 40 | Poor solubility in nonpolar media |

NaHCO₃’s superiority in γ-functionalization stems from its ability to buffer acidic byproducts without over-deprotonating the substrate.

Solvent Effects on Reactivity

Solvent screening for β-C-H dienylation highlights 1,4-dioxane as optimal (65% yield), while toluene excels in γ-C-H systems (83% yield). Polar solvents like DMF or acetonitrile drastically reduce yields (<30%) due to catalyst deactivation or poor substrate solubility.

Purification and Characterization

Crude products are purified via flash chromatography on silica gel using hexane/ethyl acetate gradients (9:1 to 4:1 v/v). Key characterization data for analogous compounds include:

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate can undergo various chemical reactions, including:

Oxidation: The double bond in the pent-4-enoate moiety can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other esters.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.

Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA) for nucleophilic substitution.

Major Products

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Amides or other esters.

Scientific Research Applications

1.1. Histamine H4 Receptor Antagonism

Recent studies have highlighted the potential of compounds similar to (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate in targeting the histamine H4 receptor, which is implicated in inflammatory and allergic responses. For instance, triazine derivatives have shown moderate affinity for the H4 receptor, with some exhibiting promising anti-inflammatory effects in vivo. Specifically, compounds with structural similarities to this compound have been evaluated for their ability to inhibit histamine-induced pruritus and inflammation .

| Compound | Ki (nM) | β-arrestin Activity (%) | cAMP Activity (%) |

|---|---|---|---|

| TR-AF-49 | 160 | 96 | 99 |

| Compound X | 200 | 87 | 104 |

| Compound Y | 1237 | 95 | 95 |

This table summarizes the binding affinities and functional activities of selected compounds related to the H4 receptor, indicating that modifications to the structure can enhance pharmacological properties.

1.2. Anti-inflammatory and Analgesic Effects

The compound has been investigated for its analgesic properties in models of inflammatory pain. In vivo studies demonstrated that certain derivatives of this compound exhibited significant pain relief in carrageenan-induced inflammation models . The efficacy of these compounds suggests their potential as therapeutic agents for treating conditions like rheumatoid arthritis and atopic dermatitis.

2.1. Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals. Its unique structure allows for various transformations, such as cycloaddition reactions and amide bond formations, which are crucial in developing new drug candidates .

2.2. Methodology Development

Research has focused on developing methodologies for the stereoselective synthesis of compounds like this compound. Techniques such as palladium-catalyzed reactions have been employed to achieve high yields and selectivity, showcasing its utility in synthetic pathways .

3.1. Development of NNMT Inhibitors

A notable case study involved the design of inhibitors targeting Nicotinamide N-methyltransferase (NNMT), where structural analogs of this compound were synthesized and evaluated . The results indicated that specific modifications significantly enhanced inhibitory potency, demonstrating the compound's versatility in drug design.

3.2. Total Synthesis Approaches

Another study explored the total synthesis of steroid derivatives using this compound as a building block . The research emphasized regioselectivity and stereocontrol during diene addition reactions, illustrating the compound's role in complex synthetic strategies.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The cyclopentanecarboxamido group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Related Compounds

*Calculated based on molecular formulas.

Physicochemical Properties

- Solubility: The target compound’s cyclopentanecarboxamido group increases lipophilicity (predicted logP ~2.5) compared to the tert-BOC derivative (logP ~2.0) and the simpler methyl 4-pentenoate (logP ~1.5) . The diazo compound () likely has higher polarity due to the electron-deficient diazo group but lower solubility in water due to the phenyl substituent.

- Stability: The amide group in the target compound enhances stability under acidic/basic conditions compared to the acid-labile tert-BOC group and the thermally sensitive diazo group . The trifluoroethylamino group in ’s compound offers resistance to metabolic degradation due to fluorine’s electronegativity .

Table 2: Stability and Reactivity Profiles

Biological Activity

(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities, supported by relevant data tables and case studies.

Chemical Structure

The molecular formula of this compound is C₁₁H₁₅N₁O₂, with a molecular weight of approximately 197.25 g/mol. The structure features a pent-4-enoate moiety linked to a cyclopentanecarboxamide group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown moderate to significant antibacterial and antifungal activities. Compounds with greater lipophilicity often demonstrate enhanced antibacterial effects .

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| Related compound A | Moderate against E. coli | |

| Related compound B | Significant against S. aureus |

Enzyme Inhibition

Another area of interest is the enzyme inhibition profile of this compound. Preliminary studies suggest that it may inhibit cholinesterase enzymes, which are crucial in neurotransmission and are implicated in various neurological disorders.

| Enzyme | Inhibition Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Moderate | TBD | Current Study |

| Butyrylcholinesterase (BChE) | Selective | TBD | Current Study |

Case Study 1: Antimicrobial Testing

In a recent study, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited promising antimicrobial activity, particularly against Gram-positive bacteria.

Case Study 2: Enzyme Inhibition

A comparative analysis was conducted on the cholinesterase inhibitory effects of this compound and known inhibitors like physostigmine. The findings suggested that while the compound showed moderate inhibition of AChE, it had a more pronounced effect on BChE.

Q & A

Q. What are the key steps in synthesizing (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate?

The synthesis typically involves multi-step reactions:

- Amide Coupling : Cyclopentanecarboxylic acid is activated using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to form the cyclopentanecarboxamido intermediate .

- Esterification : The pent-4-enoate backbone is introduced via methyl esterification under acidic conditions (e.g., TFA) or using methanol as a solvent .

- Chiral Resolution : The (S)-configuration is achieved using chiral auxiliaries or enzymatic resolution methods. Purification involves column chromatography or recrystallization .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester and amide groups. Desiccants are recommended to avoid moisture absorption .

- Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Waste should be segregated and disposed via certified chemical waste services .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, focusing on the cyclopentane ring (δ 1.5–2.5 ppm) and pent-4-enoate double bond (δ 5.0–5.5 ppm) .

- HPLC-MS : Verifies purity (>95%) and molecular ion peaks. Use C18 columns with acetonitrile/water gradients .

- Chiral HPLC : Validates enantiomeric excess using chiral stationary phases (e.g., amylose-based) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during amide coupling?

- Solvent Selection : Use DMF or THF for better solubility of intermediates.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

- Temperature Control : Maintain 0–5°C during activation to minimize side reactions .

Q. What methodologies resolve discrepancies in spectral data for this compound?

- Variable Temperature NMR : Resolves overlapping signals by analyzing temperature-dependent shifts (e.g., rotamers in the amide group) .

- 2D NMR Techniques : HSQC and HMBC clarify carbon-proton correlations, especially for stereochemical assignments .

- Cross-Validation : Compare with computational spectra (DFT calculations) to confirm assignments .

Q. How can environmental fate studies be designed for this compound?

- Hydrolysis Studies : Test stability at pH 3–10 and 25–50°C to simulate natural conditions. Monitor degradation via LC-MS .

- Ecotoxicology : Use Daphnia magna or algae models to assess acute toxicity (EC₅₀ values). Follow OECD Test Guidelines 201/202 .

Q. What strategies mitigate impurities during large-scale synthesis?

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to detect intermediates and byproducts .

- Crystallization Optimization : Use solvent mixtures (e.g., ethyl acetate/hexane) to enhance purity during recrystallization .

Methodological Notes

- Experimental Design : For biological studies, use randomized block designs with appropriate controls (e.g., solvent-only groups) to minimize bias .

- Data Analysis : Apply multivariate statistics (ANOVA, PCA) to interpret complex datasets, especially in structure-activity relationship (SAR) studies .

- Literature Review : Systematically catalog synthetic routes and toxicity data using PRISMA guidelines for meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.